molecular formula C20H26ClN3O2S2 B2863447 6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329861-89-3

6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2863447
CAS RN: 1329861-89-3
M. Wt: 440.02
InChI Key: PHBXZUHFXXZJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O2S2 and its molecular weight is 440.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies focus on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives, highlighting their antimicrobial properties. For example, compounds synthesized using various starting materials have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional chemical methods and microwave techniques has been reported, with some compounds prepared under microwave-assisted reaction conditions providing higher yields in shorter times than conventional methods (Youssef et al., 2012).

Novel Biological Activities

Research into novel pyrido and thieno derivatives has led to the creation of compounds with potential biological activities. For instance, new pyridothienopyrimidines and related fused systems have been synthesized, providing valuable synthons for further development of compounds with possible therapeutic applications (Bakhite et al., 2005). Another study synthesized a range of heterocycles incorporating the pyrazolopyridine moiety, exploring their potential as antimicrobial agents (Abu-Melha, 2013).

Chemical Properties and Reactions

Investigations into the chemical properties and reactions of thieno and pyrido derivatives have provided insights into their potential applications in drug design and discovery. For example, a study on the green approach for drug design revealed the synthesis of paracetamol analogues as potential analgesic and antipyretic agents, emphasizing environmentally friendly synthesis methods (Reddy et al., 2014).

properties

IUPAC Name

2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2.ClH/c1-12(2)23-9-8-15-16(10-23)27-20(18(15)19(21)25)22-17(24)11-26-14-6-4-13(3)5-7-14;/h4-7,12H,8-11H2,1-3H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBXZUHFXXZJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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